methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate (CAS: Not explicitly provided; referred to as 3p in ) is a triazole derivative featuring a trifluoromethylbenzyl substituent at the N1 position and a methyl ester at C2. Its synthesis involves a copper(II)-catalyzed reaction between 4-(trifluoromethyl)phenylboronic acid and methyl propiolate, followed by sodium ascorbate-mediated cyclization, yielding 68% of the product as a yellow solid with a melting point of 193–196 °C and an Rf value of 0.3 (hexane–EtOAc, 7:3) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-20-11(19)10-7-18(17-16-10)6-8-2-4-9(5-3-8)12(13,14)15/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSRLFTDGFMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of 4-(trifluoromethyl)benzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with methyl propiolate. This reaction forms the triazole ring, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into other functional groups, such as amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The triazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound increases electron-withdrawing effects and hydrophobicity compared to analogs with methyl or fluorine substituents .
- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., 217448-86-7, 603945-40-0) exhibit lower polarity than carboxylic acid derivatives (e.g., 113934-33-1), impacting solubility and bioavailability .
Synthetic Yields :
- The target compound’s 68% yield via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is comparable to other triazoles synthesized via similar methods .
Structural Diversity :
Biological Activity
Methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 271.20 g/mol
- CAS Number : 1911392-80-7
The compound features a triazole ring which contributes to its biological activity through interactions with various molecular targets. The trifluoromethyl group enhances its lipophilicity and stability, making it a valuable candidate for pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- NF-κB Inhibition : Studies have shown that triazole derivatives can inhibit the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival. The inhibition of NF-κB leads to reduced transcription of genes involved in inflammation and tumorigenesis .
- Cytotoxicity Against Cancer Cells : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited growth inhibition (GI50) values in the nanomolar range when tested against a panel of human cancer cell lines, indicating potent anti-cancer properties .
Table 1: Cytotoxicity of this compound
Study on Anti-Cancer Activity
In a comprehensive study published in a peer-reviewed journal, several triazole derivatives were synthesized and screened for their anti-cancer activity. The lead compound (7h), structurally similar to this compound, exhibited an EC50 value of 0.56 µM against M9 ENL1 acute myeloid leukemia cells. This significant potency highlights the potential of this compound in targeting cancer cells effectively.
In Vivo Studies
Further investigations into the in vivo efficacy revealed that treatment with the compound resulted in reduced tumor growth in animal models. The mechanism was linked to the inhibition of NF-κB-mediated pathways, leading to increased apoptosis in tumor cells .
Q & A
Q. What are the established synthetic methodologies for methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate, and what key intermediates are involved?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by benzylation and esterification. Key intermediates include:
- Propargyl esters : For introducing the carboxylate group via click chemistry.
- 4-(Trifluoromethyl)benzyl azide : Generated from 4-(trifluoromethyl)benzyl bromide and sodium azide .
- Methyl propiolate : Used to form the triazole ring through cycloaddition .
Post-cycloaddition, methylation or benzylation steps are employed to install the trifluoromethylphenylmethyl group. Purity is verified via HPLC (>95%) and NMR .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Focus on the triazole proton (δ 8.1–8.3 ppm) and benzyl methylene protons (δ 5.2–5.5 ppm). Trifluoromethyl groups appear as distinct quartets in 19F NMR (δ -60 to -65 ppm) .
- X-ray crystallography : Resolves ambiguities in stereochemistry; the triazole-carboxylate plane typically forms a 120° angle with the benzyl group .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (C13H11F3N4O2; calc. 320.09) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing derivatives of this compound?
Discrepancies often arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter splitting patterns. Use X-ray diffraction to correlate crystal packing with spectral data .
- Residual solvents : Deuteration artifacts in NMR (e.g., DMSO-d6) can mask signals. Employ gradient-purified samples and 2D NMR (COSY, HSQC) for resolution .
- Dynamic effects : Rotameric equilibria in the benzyl group may broaden signals. Low-temperature NMR (-20°C) stabilizes conformers .
Q. What strategies improve synthetic yield in multi-step protocols?
- Optimized stoichiometry : Use 1.2 equivalents of 4-(trifluoromethyl)benzyl bromide to avoid incomplete benzylation .
- Microwave-assisted synthesis : Reduces reaction time for CuAAC from 12 hours to 30 minutes (70°C, 150 W), improving yield by 15–20% .
- Workup modifications : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes carboxylate hydrolysis .
Q. How can environmental stability studies be designed to assess degradation pathways?
- Hydrolytic stability : Incubate the compound in pH 7.4 buffer (37°C, 14 days) and monitor via LC-MS. The trifluoromethyl group resists hydrolysis, but ester bonds may cleave to form carboxylic acids .
- Photodegradation : Expose to UV light (254 nm) in a quartz reactor; identify byproducts (e.g., triazole ring-opening products) using TOF-MS .
- Soil microcosm assays : Evaluate biodegradation in loam soil (20% moisture, 25°C) over 30 days. Aerobic conditions favor microbial oxidation of the benzyl group .
Q. What computational methods aid in predicting biological activity?
- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The trifluoromethylphenyl group shows hydrophobic binding to active sites .
- QSAR models : Correlate logP (calculated: 2.8) with membrane permeability. Derivatives with logP <3.5 exhibit better bioavailability .
- MD simulations : Assess stability of protein-ligand complexes (e.g., kinase inhibitors) over 100 ns trajectories. Triazole-carboxylate hydrogen bonds enhance binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
